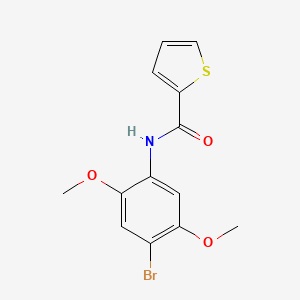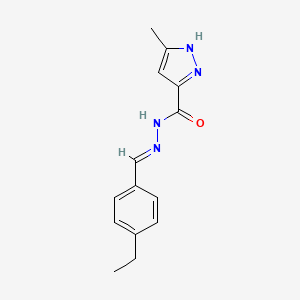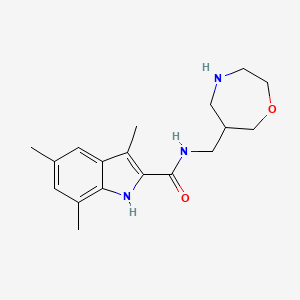![molecular formula C20H24N4O B5558445 3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)
3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential in drug development. This specific compound incorporates structural motifs from both pyrrolidine and pyrazolopyrimidine, suggesting a complex synthesis and a multifaceted profile in terms of chemical reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, functionalization of side chains, and introduction of specific substituents to achieve the desired chemical structure and biological activity. For instance, synthesis approaches for similar compounds have involved reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation processes to introduce additional functional groups (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. These methods provide insights into the regioselectivity of the reactions involved in their synthesis and the configuration of the substituents around the pyrazolopyrimidine core. The precise arrangement of substituents significantly affects the compound's chemical properties and biological activity (Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, reflecting their rich chemical reactivity. For example, they can undergo cyclocondensation reactions with β-enaminones or react with aldehydes and aryldiazonium chlorides to afford novel functionalized structures. These reactions enable the synthesis of compounds with potential fluorescence or biological activity, leveraging the pyrazolopyrimidine scaffold's ability to interact with different chemical entities (Lahmidi et al., 2019).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature and position of substituents on the core structure. These properties are critical for determining the compound's suitability for further development as a pharmaceutical agent, including its formulation and delivery (Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the compound's potential application in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core structure allows for a high degree of customization through substitution, enabling the design of compounds with specific pharmacological activities. The introduction of various functional groups can significantly alter the compound's biological activity profile, providing a versatile platform for drug discovery (Aggarwal et al., 2014).
科学的研究の応用
Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), which are considered for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. These compounds have demonstrated picomolar inhibitory potency for PDE1, showing good efficacy in vivo. The research indicates their potential application in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).
Synthesis and Applications in Antimicrobial and Antitumor Activities
Studies have explored the effective synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives for pharmaceutical interest due to their antimetabolite properties and antitrypanosomal activity. These compounds have been developed for their potential antimicrobial and antitumor activities, indicating their wide-ranging applications in medical and pharmaceutical research (Abdelriheem et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their potential in developing new therapeutic agents for cancer treatment. These studies indicate the versatility of pyrazolo[1,5-a]pyrimidine derivatives in drug development for various health conditions (Rahmouni et al., 2016).
Fluorescent Probes for Biological and Environmental Detection
Pyrazolo[1,5-a]pyrimidines have been utilized in the synthesis of novel functional fluorophores, showcasing their application in developing fluorescent probes for detecting biologically or environmentally relevant species. These compounds exhibit significant fluorescence intensity and quantum yields, making them suitable for various analytical and diagnostic applications (Castillo et al., 2018).
特性
IUPAC Name |
3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-13-7-5-6-8-17(13)20(25)9-10-23(12-20)18-11-14(2)21-19-15(3)16(4)22-24(18)19/h5-8,11,25H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKFKFBSSNKEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C3=CC(=NC4=C(C(=NN34)C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)


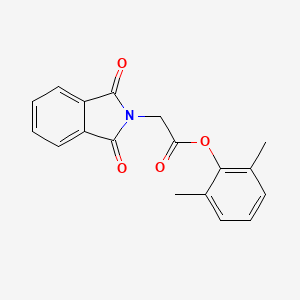
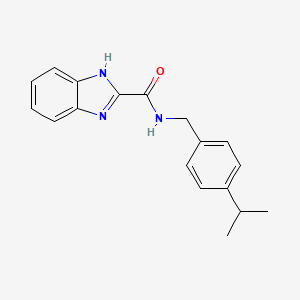
![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)
